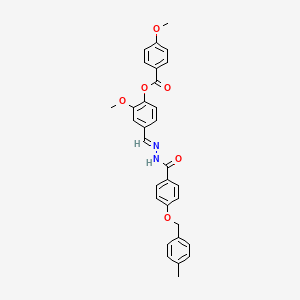
2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the hydrazone intermediate: This step involves the reaction of a benzyl hydrazine derivative with a benzaldehyde derivative under acidic conditions.
Esterification: The intermediate is then esterified with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzyl and methoxy derivatives.
Scientific Research Applications
2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited use in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Meo-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 2-Meo-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural features, such as the presence of both methoxy and benzyl groups, which contribute to its distinct chemical reactivity and potential biological activity. Its rarity and specialized use in early discovery research further highlight its uniqueness.
Properties
CAS No. |
765311-43-1 |
|---|---|
Molecular Formula |
C31H28N2O6 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H28N2O6/c1-21-4-6-22(7-5-21)20-38-27-15-9-24(10-16-27)30(34)33-32-19-23-8-17-28(29(18-23)37-3)39-31(35)25-11-13-26(36-2)14-12-25/h4-19H,20H2,1-3H3,(H,33,34)/b32-19+ |
InChI Key |
GUFPAZVAMHEQSJ-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















